
Sabizabulin antitumor activity comparison
prostate cancer

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Sabizabulin

CAS No.: 1332881-26-1

Cat. No.: S516751

Get Quote

Sabizabulin: Mechanism and Clinical Profile

The table below summarizes the core profile of Sabizabulin based on its phase Ib/II clinical trial.

Attribute Details for Sabizabulin

Drug Class Oral cytoskeleton disruptor [1]

Molecular Target Colchicine binding site on β-tubulin; also binds α-tubulin, causing cross-

linking [1]

Primary Mechanism Inhibits microtubule formation, induces depolymerization, disrupts

cytoskeleton, and represses transcription of β-tubulin isoforms [1]

Key Preclinical
Differentiator

Not a substrate for P-glycoprotein and other multidrug resistance proteins;

active in tumors resistant to taxanes and AR-targeting agents [1]

Recommended Phase II
Dose

63 mg once daily [1]

Common Adverse
Events (Grade 1-2)

Gastrointestinal (e.g., diarrhea, nausea) [1] [2]
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Attribute Details for Sabizabulin

Notable Grade ≥3
Adverse Events

Diarrhea (7.4%), fatigue (5.6%), elevated liver enzymes (ALT/AST
5.6%/3.7%) [1]

Key Absent Toxicities No neurotoxicity or neutropenia observed [1]

| Preliminary Efficacy (Phase Ib/II) | - Objective Response Rate (RECIST): 20.7% (6 of 29 patients with

measurable disease)

PSA declines: 29.2% (14 of 48 patients)
Median rPFS: 11.4 months

Durable Responses: Lasting >2.75 years [1] | | Trial Status | Phase III VERACITY trial is ongoing [1]
[2] |

Comparison with Other Non-Antiandrogen Strategies

Sabizabulin belongs to a class of drugs that do not directly target the androgen receptor. The table below

compares it with another key non-antiandrogen combination therapy, Cabozantinib + Atezolizumab, based

on phase III trial (CONTACT-02) results.

Attribute Sabizabulin (Phase Ib/II data)
Cabozantinib + Atezolizumab (Phase III
data)

Drug
Class/Combination

Oral cytoskeleton disruptor [1] TKI (Cabozantinib) + PD-L1 inhibitor

(Atezolizumab) [3]

Primary Mechanism Microtubule disruption &

cytoskeleton breakdown [1]

Inhibition of MET/VEGFR and other

kinases + Immune checkpoint blockade
[3]

Patient Population mCRPC progressed on ≥1 AR-
targeting agent; prior taxane

allowed [1]

mCRPC with measurable extrapelvic soft-
tissue metastases progressed on 1 ARPI

[3] [4]
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| Key Efficacy Metrics | - Median rPFS: 11.4 months [1] | - Median rPFS: 6.3 months vs 4.2 months

(control: ARPI switch)

Hazard Ratio (PFS): 0.65
Overall Survival (Median): 14.8 months vs 15.0 months (control)

HR (OS): 0.89 (not significant) [3] [4] | | Objective Response Rate | 20.7% [1] | 13% (vs 6% in
control arm) [3] | | Safety Profile | Predominantly Grade 1-2 GI events; no neurotoxicity/neutropenia

[1] | Grade 3-4 AEs in 56% of patients; common: hypertension (8%), anemia (8%) [3] [4] |

Mechanisms of Action in Context

The diagram below illustrates the distinct mechanisms of Sabizabulin and the Cabozantinib+Atezolizumab

combination within the context of a prostate cancer cell.
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This diagram highlights Sabizabulin's direct cytotoxic action via microtubule disruption, a mechanism

distinct from immunomodulatory or antiangiogenic approaches.

Detailed Experimental Protocols

For researchers evaluating these data, understanding the underlying trial designs is critical.

Sabizabulin Phase Ib/II Trial (NCT03752099)

Study Design: Multicenter, open-label trial. The Phase Ib portion used a standard 3+3 dose-
escalation design. The Phase II portion expanded the cohort at the recommended dose [1].

Dosing: Phase Ib tested daily oral doses from 4.5 mg to 81 mg on a schedule of 7 days on/14
days off per 21-day cycle. Intrapatient escalation to continuous daily dosing was permitted if

tolerated. The Phase II dose was 63 mg taken orally once daily [1].
Patient Population: Men with mCRPC who had progressed on at least one novel AR-targeting

agent (e.g., enzalutamide, abiraterone). Prior taxane chemotherapy was allowed in Phase Ib
but not in Phase II [1].

Efficacy Assessment: Tumor response was evaluated according to Prostate Cancer Working
Group 3 (PCWG3) criteria and RECIST 1.1. Key endpoints included objective response rate,

PSA response, and radiographic progression-free survival (rPFS) [1].

CONTACT-02 Phase III Trial (NCT04446117)

Study Design: Randomized, open-label, phase 3 study across 184 sites globally. Patients

were assigned 1:1 to the combination therapy or an ARPI switch (abiraterone + prednisone or
enzalutamide) [3] [4].

Dosing: Cabozantinib 40 mg orally once daily plus Atezolizumab 1200 mg intravenously every
three weeks [3].

Patient Population: Men with mCRPC and measurable extrapelvic soft-tissue metastases that
had progressed after one prior ARPI. Patients could have had prior docetaxel in the mHSPC

setting [3].
Efficacy Assessment: Co-primary endpoints were radiographic progression-free survival

(rPFS) per RECIST 1.1 and PCWG3 criteria (assessed by blinded independent review) and
overall survival (OS) [3] [4].

Key Differentiators and Research Implications
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Novel Mechanism: Sabizabulin's unique dual targeting of α and β tubulin, bypassing common

multidrug resistance pumps, makes it a compelling candidate for treating resistant disease [1].
Therapeutic Niche: Its oral administration and favorable neurological and hematological safety

profile may position it as a well-tolerated, chronic therapy option [1] [2].
Efficacy Considerations: Cross-trial comparisons require caution due to different patient

populations and trial phases. The median rPFS of 11.4 months for Sabizabulin appears promising
against the 6.3 months for the Cabozantinib combination, but this must be validated in the ongoing

Phase III VERACITY trial [1] [3].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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